Cas no 52760-38-0 (4'-Deoxybutirosin A)

4'-Deoxybutirosin A structure
Nome del prodotto:4'-Deoxybutirosin A
4'-Deoxybutirosin A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-amino-N-{5-amino-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
- 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
- 4'-Deoxybutirosin A
- 4-O-(2,6-Diamino-2,4,6-trideoxy-α-D-xylo-hexopyranosyl)-5-O-(β-D-xylofuranosyl)-N1-[(S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine
- 4-O-(2,6-Diamino-2,4,6-trideoxy-α-D-xylo-hexopyranosyl)-5-O-β-D-xylofuranosyl-N-[(S)-4-amino-2-hydroxybutyryl]-2-deoxy-D-streptamine
- Antibiotic BU-1975C1
- BU-1975C1
- Butirosin BU-1975C1
- D-Streptamine, O-2,6-diamino-2,4,6-trideoxy-α-D-xylo-hexopyranosyl-(1→4)-O-[β-D-xylofuranosyl-(1→5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- Antibiotic BU 1975C1
- CHEBI:225210
- 4'-Deoxyambutyrosin A
- 4-Amino-N-{5-amino-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanimidic acid
- 52760-38-0
- D-Streptamine, O-2,6-diamino-2,4,6-trideoxy-alpha-D-xylo-hexopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- DTXSID60967206
-
- Inchi: 1S/C21H41N5O11/c22-2-1-10(28)19(33)26-9-4-8(24)17(36-20-13(25)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-27)35-21/h7-18,20-21,27-32H,1-6,22-25H2,(H,26,33)
- Chiave InChI: CKUCUKKMHITAIF-UHFFFAOYSA-N
- Sorrisi: O(C1C(C(CC(CN)O1)O)N)C1C(CC(C(C1OC1C(C(C(CO)O1)O)O)O)NC(C(CCN)O)=O)N
Proprietà calcolate
- Massa esatta: 539.28025714g/mol
- Massa monoisotopica: 539.28025714g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 37
- Conta legami ruotabili: 10
- Complessità: 741
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 14
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -6.9
- Superficie polare topologica: 292Ų
4'-Deoxybutirosin A Letteratura correlata
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
52760-38-0 (4'-Deoxybutirosin A) Prodotti correlati
- 2169025-69-6(ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate)
- 2770501-28-3(Benzyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
- 2023606-17-7(tert-butyl N-2-amino-1-(5-bromopyridin-3-yl)ethylcarbamate)
- 1803726-62-6(2-Bromo-1-(2-ethyl-3-nitrophenyl)propan-1-one)
- 2411300-63-3(8-Isoquinolinol, 5-fluoro-, hydrobromide (1:1))
- 54090-42-5(4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride)
- 2034475-08-4(3-({[2,4'-bipyridine]-3-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea)
- 1516407-25-2(3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]piperidine)
- 2139978-40-6(N-[4-(1-Methylethoxy)cyclohexyl]-2-propenamide)
- 1806910-70-2(2-Bromo-4-(chloromethyl)-5-(difluoromethyl)-3-fluoropyridine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
